REACTION_SMILES
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[CH2:30]([Cl:31])[Cl:32].[CH3:1][n:2]1[cH:3][n:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14]2)[cH:6]1.[Cl:15][N:16]1[C:17](=[O:18])[CH2:19][CH2:20][C:21]1=[O:22].[F:23][C:24]([F:25])([F:26])[C:27]([OH:28])=[O:29]>>[CH3:1][n:2]1[cH:3][n:4][c:5](-[c:7]2[cH:8][cH:9][c:10]([C:11]#[N:12])[cH:13][cH:14]2)[c:6]1[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cnc(-c2ccc(C#N)cc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cn1cnc(-c2ccc(C#N)cc2)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |